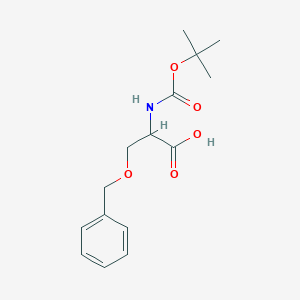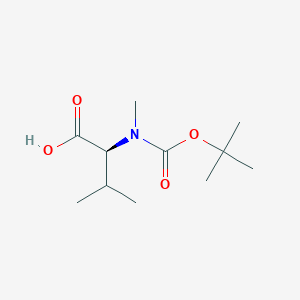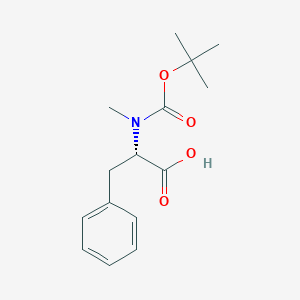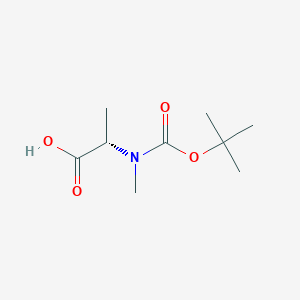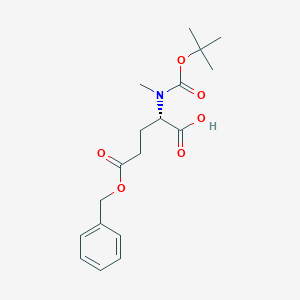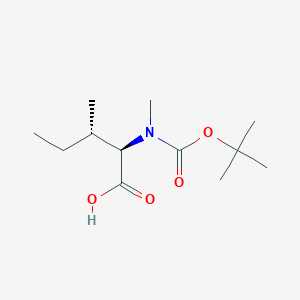
(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
BOC-THR-OME, also known as Boc-L-Threonine methyl ester or (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, is a complex compound that has been used in the synthesis of peptides . The primary targets of BOC-THR-OME are the enzymes involved in peptide synthesis, such as trypsin .
Mode of Action
BOC-THR-OME interacts with its targets by serving as a substrate for the model reactions of chemo-enzymatic semisynthesis of human insulin . It is designed to mimic the aminolysis reaction between the acyl-enzyme intermediate and H-Thr-OMe . The reaction proceeds via transesterification (O-O-Acyl transfer) reaction, forming a precursor of the human insulin methyl ester, and intramolecular rearrangement by aminolysis (O-N-Acyl migration) with the human insulin methyl ester creation .
Biochemical Pathways
The biochemical pathways affected by BOC-THR-OME are primarily those involved in the synthesis of peptides, particularly insulin . The compound plays a crucial role in the chemo-enzymatic semisynthesis of human insulin, contributing to the acyl transfer and acyl migration processes .
Result of Action
The result of BOC-THR-OME’s action is the successful synthesis of peptides, such as human insulin . By serving as a substrate in the chemo-enzymatic semisynthesis process, BOC-THR-OME contributes to the formation of the human insulin methyl ester .
Action Environment
The action of BOC-THR-OME is influenced by various environmental factors, including the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficacy and stability of BOC-THR-OME in peptide synthesis .
Properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463764 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79479-07-5 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary use of BOC-THR-OME in scientific research?
A1: BOC-THR-OME serves as a crucial building block in peptide synthesis. [, , ] The BOC group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled reactions at the threonine side chain hydroxyl group.
Q2: How does the BOC protecting group in BOC-THR-OME influence its reactivity in peptide synthesis?
A2: The BOC group can be selectively removed under acidic conditions without affecting the peptide bond or the methyl ester. [] This allows for further elongation of the peptide chain from the N-terminus of the threonine residue.
Q3: Can the threonine hydroxyl group in BOC-THR-OME be modified, and what are the implications for peptide synthesis?
A3: Yes, the hydroxyl group in BOC-THR-OME can be modified. For instance, it can be tosylated to facilitate the formation of oxazolidinones, which are useful intermediates in the synthesis of allo-threonine. [] Additionally, it can undergo enzymatic galactosylation with β-galactosidase, enabling the synthesis of glycosylated peptides. []
Q4: Are there any challenges associated with the synthesis or use of BOC-THR-OME?
A4: One challenge encountered during the synthesis of BOC-THR-OME derivatives is the competing elimination reaction during the tosylation of the hydroxyl group. [] This side reaction can lower the yield of the desired product and necessitate optimization of reaction conditions.
Q5: What spectroscopic techniques are helpful for characterizing BOC-THR-OME and related compounds?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing BOC-THR-OME and its derivatives. For instance, the coupling constants in the 1H NMR spectrum can distinguish between cis and trans isomers of oxazolidinones derived from BOC-THR-OME. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

